![molecular formula C17H15FN2OS2 B2804648 N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide CAS No. 896349-80-7](/img/structure/B2804648.png)
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide
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Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide is a chemical compound that has been widely researched in the field of medicinal chemistry. It is a potential drug candidate that has shown promising results in various studies.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Research into the synthesis of novel acetamide derivatives incorporating thiazole and phenyl groups has shown significant anti-inflammatory activities. For example, derivatives synthesized for their potential anti-inflammatory properties underwent chemical structure confirmation through NMR, IR, and mass spectra, highlighting the importance of structural variation in medicinal chemistry research (Sunder & Maleraju, 2013).
Anticancer Activities
Studies on thiazole derivatives also reveal their potential in anticancer applications. For instance, certain synthesized compounds were evaluated against a panel of human tumor cell lines, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012). Another study focused on 1-phenyl-4-substituted phthalazine derivatives, which exhibited significant antiproliferative activity in vivo against cancer cell lines, indicating the potential for the development of more efficient and economical antitumor drugs (Xin et al., 2018).
Optoelectronic Properties
Thiazole-based compounds have been explored for their optoelectronic properties as well. For example, the synthesis of thiazole-containing monomers and their polymerization to conductive polymers were investigated for their optoelectronic properties, indicating potential applications in materials science (Camurlu & Guven, 2015).
Molecular Modeling and Screening
The use of molecular modeling to study the structural and spectral features of synthesized compounds, alongside their biological evaluation, exemplifies the integration of computational and experimental methods in drug discovery. This approach allows for the assessment of cytotoxic activities and the establishment of structure-activity relationships (Abu-Melha, 2021).
properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-10-3-4-11(2)16-15(10)20-17(23-16)19-14(21)9-22-13-7-5-12(18)6-8-13/h3-8H,9H2,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJVKQIBIIKQOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)CSC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide |
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